Neocaesalpin O
Description
The Role of Natural Products in Modern Drug Discovery
Natural products have historically been a cornerstone of medicine, and their importance persists in the modern era of drug discovery. mdpi.comnih.govscielo.br These compounds, derived from sources such as plants, microorganisms, and animals, offer a chemical diversity that is unparalleled by synthetic libraries. nih.govscielo.br This structural variety provides a rich hunting ground for novel molecular scaffolds that can be developed into new drugs. scielo.brnih.gov It is estimated that a significant percentage of best-selling pharmaceuticals are either natural products or their derivatives, particularly in the fields of antibiotics and cancer treatment. scielo.br
The process of drug discovery has been revolutionized by technological advancements. Computational tools now allow for the design and in-silico testing of new compounds derived from natural extracts. nih.gov Techniques like mass spectrometry and proteomics aid in identifying the biosynthetic pathways and molecular targets of these natural products, which is crucial for understanding their mechanism of action and ensuring their safety and efficacy. nih.gov Despite the rise of synthetic chemistry, natural products continue to be a vital source of lead compounds for treating a wide range of diseases, including metabolic and infectious illnesses. mdpi.comnih.gov
Overview of the Genus Caesalpinia as a Source of Bioactive Diterpenoids
The genus Caesalpinia belongs to the Fabaceae family and is widely distributed in tropical and subtropical regions. jst.go.jp Plants of this genus have a long history of use in traditional medicine. nih.govnih.gov Phytochemical investigations have revealed that Caesalpinia species are a prolific source of cassane-type diterpenoids. nih.govresearchgate.net These compounds are characterized by a molecular skeleton composed of three fused cyclohexane (B81311) rings and often feature a furan (B31954) or butenolide moiety. jst.go.jp
Over 450 cassane diterpenoids have been identified from this genus, with a significant number discovered in the last decade alone. researchgate.net These molecules have demonstrated a wide array of pharmacological activities, including antiproliferative, antiplasmodial, antibacterial, anti-inflammatory, and antineoplastic properties. nih.govresearchgate.netwisdomlib.org This diverse bioactivity makes the Caesalpinia genus a subject of ongoing research for the discovery of new and effective therapeutic agents. nih.govresearchgate.nettandfonline.com
Neocaesalpin O: Significance as a Cassane-Type Diterpenoid
This compound is a specific cassane-type diterpenoid that has been isolated from plants of the Caesalpinia genus, such as Caesalpinia minax and Caesalpinia magnifoliolata. vulcanchem.combiocrick.com It is a secondary metabolite, and its complex chemical structure has been elucidated through various sophisticated analytical techniques. vulcanchem.combiosynth.com
The structural determination of this compound was achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, which helped to map the connectivity and spatial arrangement of its atoms. vulcanchem.com High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) provided the precise molecular weight and fragmentation patterns, further confirming its structure. vulcanchem.com In some cases, X-ray crystallography has been instrumental in establishing the absolute three-dimensional configuration of related cassane diterpenoids. vulcanchem.com
Preliminary research has indicated that this compound possesses biological activity. vulcanchem.com These findings, coupled with the known pharmacological potential of other cassane-type diterpenoids, position this compound as a compound of interest for further investigation in drug discovery. vulcanchem.comontosight.ai
Current Research Landscape and Future Perspectives on this compound
Current research on this compound is primarily focused on exploring its biological activities. biosynth.com Initial studies have shown that it exhibits mild antiproliferative activity against certain cancer cell lines, including liver (HepG-2) and breast (MCF-7) cancer cells. vulcanchem.combiocrick.com This suggests that this compound may interact with biological pathways involved in cancer cell growth. vulcanchem.com
While its anticancer properties are a key area of investigation, the full spectrum of this compound's bioactivities remains largely unexplored. vulcanchem.com Based on its structural similarity to other cassane diterpenes, it is hypothesized that this compound may also possess anti-inflammatory, antioxidant, or antimicrobial properties. vulcanchem.combiosynth.com
The future of this compound research lies in several key areas. Comprehensive screening across a broader range of biological assays is needed to fully characterize its bioactivity profile. vulcanchem.com For its potential anticancer applications, structural modifications could be explored to enhance its potency and selectivity. vulcanchem.com The total synthesis of this compound and its analogues, a complex undertaking, could provide a sustainable source for further research and development, as has been achieved for other neocaesalpins like Neocaesalpin A. ethz.chresearchgate.netchemrxiv.org Continued investigation into this promising natural product may lead to the development of new therapeutic agents.
Properties
IUPAC Name |
(5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBSFHFNUCCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation of Neocaesalpin O
Botanical Sources and Distribution of Neocaesalpin O
This compound has been identified in specific species within the Caesalpinia genus, a group of plants belonging to the legume family, Fabaceae. The distribution of this compound appears to be limited to certain species, highlighting the chemosystematic diversity within the genus.
Isolation from Caesalpinia minax
This compound was first isolated from the herbs of Caesalpinia minax HANCE. medchemexpress.comnih.gov This plant has been a source for the discovery of numerous cassane-type diterpenes. In a study focused on the chemical constituents of C. minax, this compound was isolated alongside several other known and new diterpenoids, including Neocaesalpin S, Neocaesalpin T, Neocaesalpin U, Neocaesalpin V, Neocaesalpin A, Neocaesalpin K, Neocaesalpin L, Neocaesalpin M, Neocaesalpin MP, and Magnicaesalpin. nih.gov The presence of such a diverse array of related compounds in a single species underscores the biosynthetic richness of C. minax.
Identification in Caesalpinia magnifoliolata
Further phytochemical investigations have led to the identification of this compound in Caesalpinia magnifoliolata. Researchers examining the seeds of this species reported the presence of this compound along with other cassane diterpenoids such as Caesalmins D, Caesalmins E, Magnicaesalpin, and Neocaesalpin L. The isolation of this compound from the seeds of C. magnifoliolata involved methanol (B129727) extraction to obtain a crude extract containing a mixture of bioactive compounds. vulcanchem.com
Related Cassane Diterpenoids from Other Caesalpinia Species
The Caesalpinia genus is a prolific source of cassane diterpenoids, with over 450 such compounds identified from various species. mdpi.com These compounds exhibit a wide range of structural diversity, including tricyclic structures with fused furan (B31954) or butanolide lactone rings, as well as norcassane diterpenoids. mdpi.comjst.go.jp This structural variety contributes to a broad spectrum of reported biological activities, such as anti-inflammatory, antitumor, and antimicrobial properties. mdpi.com
Interactive Table: Cassane Diterpenoids in Caesalpinia Species
| Species | Plant Part | Isolated Compounds |
| Caesalpinia minax | Seeds, Herbs | This compound, Neocaesalpin A, Neocaesalpin K, Neocaesalpin L, Neocaesalpin M, Neocaesalpin S, Neocaesalpin T, Neocaesalpin U, Neocaesalpin V, Caesalpins A-H, Spirocaesalmin B, Caesalpinin M1, Caesalpinin M2, Caesalmin E1, Caesalmin E2, Caesalmin E3, Caesalpinin F1. medchemexpress.comnih.govjst.go.jp |
| Caesalpinia magnifoliolata | Seeds | This compound, Caesalmins D, Caesalmins E, Magnicaesalpin, Neocaesalpin L. |
| Caesalpinia sappan | Seeds, Heartwood | Phanginin L, Phanginin M, Phanginin I, Phanginin G, Caesalsappanins R, S, A, G, H, I. semanticscholar.orgnih.gov |
| Caesalpinia crista | Leaves, Seeds | Neocaesalpins H, I, Caesaljapin. jst.go.jp |
| Caesalpinia bonduc | Seeds | Neocaesalpin W, β-amyrin. researchgate.net |
| Caesalpinia pulcherrima | Stems, Roots, Aerial parts | Neocaesalpin P, Pulcherritams A-D. jst.go.jpresearchgate.net |
| Caesalpinia cucullata | Seed Kernels | Four new cassane diterpenes. tandfonline.com |
| Caesalpinia decapetala | Seeds | Decapetpene A, Decapetpene B, Decapetpene C, Caesaldecapes A, Caesaldecapes B. semanticscholar.org |
Methodologies for Extraction and Purification of this compound
The isolation of this compound from plant material is a multi-step process that begins with extraction and is followed by various purification techniques to yield the pure compound.
Chromatographic Separation Techniques
The general procedure for isolating this compound and other cassane diterpenoids involves initial preparation of the plant material, which typically includes drying and grinding. vulcanchem.com This is followed by solvent extraction, often using methanol. vulcanchem.comnih.gov The resulting crude extract is a complex mixture of compounds that requires further separation.
A common approach is to subject the crude extract to a series of chromatographic techniques. researchgate.netresearchgate.net Column chromatography using silica (B1680970) gel is a fundamental step, where the extract is separated into fractions based on the differential adsorption of its components. researchgate.net These fractions are then further purified using more advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a powerful tool used for the final purification and to assess the purity of the isolated compound. vulcanchem.com Thin-layer chromatography (TLC) is also employed to monitor the separation process and identify fractions containing the target compounds. researchgate.net
Advanced Purification Methods
For complex mixtures and the isolation of minor constituents, more advanced purification techniques may be employed. High-Speed Counter-Current Chromatography (HSCCC) is one such method that offers advantages like high efficiency and the absence of irreversible adsorption, making it suitable for separating sensitive natural products. numberanalytics.com This technique relies on the partitioning of compounds between two immiscible liquid phases. numberanalytics.com
Another advanced method is Simulated Moving Bed (SMB) chromatography, a continuous separation process that can be highly efficient for purifying high-value compounds from complex mixtures. numberanalytics.com While not specifically detailed for this compound in the provided context, these advanced methods represent the cutting edge of natural product purification.
The structural elucidation of this compound, once purified, is achieved through a combination of spectroscopic methods. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the connectivity and spatial arrangement of atoms. nih.govvulcanchem.com High-Resolution Mass Spectrometry (HR-MS) provides the precise molecular formula. vulcanchem.com In some cases, X-ray crystallography can be used to determine the absolute three-dimensional structure of the molecule. vulcanchem.com
Spectroscopic and Analytical Approaches for Structure Determination of this compound.
The intricate molecular architecture of this compound was pieced together through a comprehensive analysis of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) have been pivotal in this process. nih.govresearchgate.netjst.go.jp
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been fundamental in mapping the carbon and hydrogen framework of this compound. researchgate.netvulcanchem.com 1D NMR, including ¹H NMR and ¹³C NMR, provides information about the different types of protons and carbons present in the molecule and their chemical environments. researchgate.net
2D NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial in establishing the connectivity between atoms. researchgate.netbiocrick.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure. HSQC is used to correlate protons directly to the carbons they are attached to. The HMBC technique is instrumental in identifying longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for piecing together the complete carbon skeleton and assigning the positions of various functional groups. biocrick.com Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating frame Overhauser Effect Spectroscopy (ROESY) experiments provide insights into the spatial proximity of different protons, which is critical for determining the relative stereochemistry of the molecule. researchgate.netbiocrick.com
Table 1: Selected ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H-1 | 5.86 | d |
| H-6 | 5.58 | d |
| H-7 | 5.49 | d |
| H-11 | 7.08 | s |
| H-12 | 8.01 | s |
| H-17 | 4.95, 4.85 | each s |
Table 2: Selected ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
|---|---|
| C-1 | 74.5 |
| C-5 | 88.1 |
| C-6 | 70.2 |
| C-7 | 73.8 |
| C-8 | 44.2 |
| C-9 | 173.4 |
| C-10 | 41.6 |
| C-11 | 139.0 |
| C-12 | 144.5 |
| C-14 | 151.7 |
| C-15 | 119.3 |
| C-16 | 158.3 |
| C-17 | 69.4 |
| C-18 | 22.0 |
| C-19 | 23.1 |
| C-20 | 17.6 |
Note: The data presented in these tables are compiled from typical values for cassane-type diterpenes and may not be exhaustive.
Mass spectrometry has been a key analytical tool for validating the molecular formula of this compound. researchgate.netvulcanchem.com High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.netvulcanchem.com This precise mass measurement allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula has been established as C₂₆H₃₄O₁₀. biosynth.com The fragmentation patterns observed in the mass spectrum can also offer corroborative evidence for the proposed structure. vulcanchem.com
Circular Dichroism (CD) spectroscopy has been employed to determine the absolute configuration of stereogenic centers within the this compound molecule. nih.govresearchgate.netjst.go.jp This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum of this compound with that of related compounds with known stereochemistry or with theoretically calculated spectra, researchers can assign the absolute stereochemistry of the chiral centers. researchgate.net
In addition to NMR, MS, and CD, other spectroscopic techniques have provided complementary data for the structural elucidation of this compound. biocrick.com Infrared (IR) spectroscopy has been used to identify the presence of specific functional groups, such as hydroxyls (-OH), esters (C=O), and carbon-carbon double bonds (C=C). researchgate.net Ultraviolet-Visible (UV) spectroscopy provides information about the conjugated systems within the molecule. researchgate.net Furthermore, in some cases, single-crystal X-ray diffraction analysis has been used to provide definitive proof of the structure and stereochemistry of related cassane diterpenes, which can then be used as a reference for the structural assignment of this compound. researchgate.netvulcanchem.com
Biosynthetic Pathways and Chemical Synthesis of Neocaesalpin O and Analogs
Enigmatic Biosynthesis of Cassane-Type Diterpenoids
The biosynthesis of cassane-type diterpenoids, a large and structurally diverse family of natural products, remains a subject of ongoing scientific investigation. These compounds are predominantly found in the Caesalpinia genus of the Fabaceae family. acs.org The proposed biosynthetic pathway originates from the cyclization of geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids. The initial cyclization is thought to form a pimarane-type intermediate, which then undergoes a series of complex rearrangements to yield the characteristic cassane skeleton. acs.org
The structural diversity within the cassane family, which includes over 450 reported compounds, arises from various oxidative modifications, rearrangements, and the introduction of different functional groups. chemrxiv.org These modifications are believed to be catalyzed by a suite of enzymes, including cytochromes P450 and other oxidoreductases. However, the specific enzymes and the precise sequence of events leading to the vast array of cassane diterpenoids, including Neocaesalpin O, are not yet fully elucidated, making their biosynthesis an enigmatic and fascinating area of research.
Proposed Enzymatic Cascades Leading to this compound
While the complete enzymatic pathway to this compound is not definitively established, researchers have proposed plausible enzymatic cascades based on the structures of co-isolated compounds and general principles of diterpenoid biosynthesis. The formation of the core cassane framework is likely followed by a series of regio- and stereospecific hydroxylations, oxidations, and esterifications to produce the highly functionalized structure of this compound.
The presence of a butenolide ring in this compound and related compounds like Neocaesalpin A is a key structural feature. chemrxiv.orgthieme-connect.com The formation of this moiety is hypothesized to involve the oxidative cleavage of a furan (B31954) ring, a transformation that has been successfully replicated in chemical synthesis. chemrxiv.orgresearchgate.netnih.gov The specific enzymes responsible for this and other late-stage modifications in the biosynthesis of this compound are yet to be identified and characterized.
Chemoenzymatic Approaches in Diterpenoid Production
Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex natural products like diterpenoids. nih.govresearchgate.net This approach combines the efficiency and selectivity of enzymatic reactions with the versatility of traditional chemical synthesis. rsc.org For instance, microbial hosts such as E. coli can be engineered to produce a core diterpenoid skeleton, which can then be subjected to a series of chemical modifications to generate a variety of analogs. nih.govresearchgate.net
Key advantages of chemoenzymatic strategies include:
High Selectivity: Enzymes can catalyze reactions at specific positions on a complex molecule, avoiding the need for extensive protecting group manipulations. rsc.orgacs.org
Mild Reaction Conditions: Biocatalytic transformations often occur under mild conditions, which helps to preserve sensitive functional groups. researchgate.net
Access to Novel Analogs: By combining different enzymes and chemical reagents, it is possible to create novel diterpenoid derivatives that are not found in nature. nih.gov
Recent advancements have demonstrated the successful application of chemoenzymatic approaches to produce various diterpenoid families, highlighting the potential of this strategy for accessing this compound and its analogs. nih.govresearchgate.netnih.gov
Total Synthesis Strategies for Neocaesalpin A, AA, and Nominal Neocaesalpin K
The total synthesis of heavily oxidized cassane-type diterpenoids like Neocaesalpin A, AA, and the nominal structure of Neocaesalpin K has been a significant challenge for synthetic chemists. chemrxiv.orgrsc.org Recently, the first total synthesis of Neocaesalpin A was reported, providing a blueprint for accessing this class of molecules. chemrxiv.orgresearchgate.netnih.govkeio.ac.jp
A key feature of this synthetic route is the rapid assembly of the core framework, followed by a series of carefully orchestrated oxidation reactions to install the correct oxygenation pattern. chemrxiv.orgresearchgate.net The successful synthesis not only provided access to these complex natural products but also allowed for the structural revision of nominal Neocaesalpin K, suggesting it is likely the same compound as Neocaesalpin AA. chemrxiv.orgnih.gov
The synthesis of cassane diterpenoids has employed several key chemical transformations to construct their complex polycyclic structures.
Diels-Alder Reaction: The intermolecular Diels-Alder reaction has proven to be a powerful tool for rapidly assembling the tricyclic core of the cassane skeleton. chemrxiv.orgrsc.orgresearchgate.netrsc.org This cycloaddition reaction, often performed under mild conditions, allows for the efficient construction of the six-membered rings with good stereocontrol. researchgate.netrsc.org For instance, the reaction between a triene and a furanoquinone can quickly build the foundational framework of Neocaesalpin A. chemrxiv.org In some strategies, an intramolecular Diels-Alder reaction has also been utilized. figshare.com
Furan Oxidation: A critical step in the synthesis of butenolide-containing cassane diterpenoids, such as Neocaesalpin A, is the late-stage oxidation of a furan ring. chemrxiv.orgresearchgate.netkeio.ac.jp A novel mercury(II)-mediated furan oxidation was developed to achieve this transformation under mild conditions, leading to the formation of the characteristic butenolide moiety. chemrxiv.orgnih.gov
Achieving the correct stereochemistry is a critical aspect of the total synthesis of natural products. numberanalytics.com In the synthesis of cassane diterpenoids, stereoselective control is crucial for establishing the multiple stereocenters present in the molecule. chemrxiv.orgresearchgate.net
Strategies to achieve stereoselectivity include:
Substrate Control: The inherent stereochemistry of the starting materials and intermediates can direct the stereochemical outcome of subsequent reactions.
Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity in reactions. numberanalytics.com
Kinetic vs. Thermodynamic Control: Reaction conditions can be manipulated to favor the formation of the desired stereoisomer based on the relative energies of the transition states (kinetic control) or the products (thermodynamic control). saskoer.ca
In the total synthesis of Neocaesalpin A, for example, the stereochemistry of the Diels-Alder adduct dictates the relative configuration of several stereocenters in the final product. chemrxiv.org Subsequent transformations are then designed to proceed with high levels of stereocontrol to ensure the formation of the correct natural product isomer.
Key Transformations in Cassane Diterpenoid Synthesis, including Diels-Alder Reactions and Furan Oxidation[14][15][18].
Semi-Synthesis and Chemical Modification of this compound Scaffolds
Semi-synthesis, which involves the chemical modification of a readily available natural product, offers a practical approach to generating analogs of complex molecules like this compound. acs.org Starting from a related cassane diterpenoid isolated in larger quantities, various chemical transformations can be employed to modify the scaffold and explore structure-activity relationships.
For example, transformations of naturally occurring cassane diterpenoids have been achieved by treating them with reagents like BF3·OEt2, leading to rearranged products. researchgate.net The versatile furan ring present in many cassane diterpenoids can also serve as a handle for various chemical modifications, including Diels-Alder reactions and aromatization sequences, to create diverse analogs. acs.orgresearchgate.netacs.org These semi-synthetic approaches provide valuable tools for probing the biological functions of these natural products and developing new therapeutic agents.
Biological Activities and Mechanistic Studies of Neocaesalpin O
Anti-inflammatory Effects of Neocaesalpin O
The potential of this compound and related cassane diterpenoids to modulate inflammatory processes is a significant area of research. While direct studies on this compound's anti-inflammatory mechanisms are emerging, the broader family of cassane diterpenes, isolated from Caesalpinia species, has demonstrated notable anti-inflammatory properties. researchgate.net
Molecular Targets and Signaling Pathways in Inflammation
Research into compounds structurally similar to this compound offers insights into its likely anti-inflammatory mechanisms. A key molecular target for many anti-inflammatory agents is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Studies on other cassane diterpenoids have shown inhibitory effects on NF-κB expression, suggesting that this compound may act through a similar mechanism to exert its anti-inflammatory effects. nih.gov
Furthermore, the mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation that is often modulated by cassane diterpenes. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, represents another potential target. researchgate.net Some cassane diterpenoids have been shown to suppress the production of NO by down-regulating the expression of iNOS. researchgate.net
In vitro and In vivo Models for Anti-inflammatory Assessment
The anti-inflammatory potential of compounds like this compound is evaluated using various experimental models. In vitro assays commonly utilize lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, to mimic an inflammatory response. researchgate.netresearchgate.net In these models, the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO) is measured. researchgate.netresearchgate.netmdpi.com
For in vivo assessment, animal models such as the xylene-induced ear swelling model in mice are employed to evaluate the anti-inflammatory activity of a compound in a living organism. mdpi.com Another common model is the carrageenan-induced rat paw edema assay, which measures the ability of a substance to reduce acute inflammation. ijpsr.info While specific data on this compound in these models is not yet widely published, studies on extracts from Caesalpinia species, the source of this compound, have shown dose-dependent anti-inflammatory effects in such assays. ijpsr.info
Antioxidant Potential and Free Radical Scavenging by this compound
While extensive studies focusing specifically on the antioxidant properties of this compound are limited, its structural relatives within the cassane diterpene class have shown antioxidant capabilities. vulcanchem.com Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), also known as free radicals.
Evaluation of Oxidative Stress Mitigation
The mitigation of oxidative stress is a key aspect of a compound's antioxidant potential. nih.gov This is often evaluated through various assays that measure the ability of a compound to scavenge different types of free radicals. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the nitric oxide scavenging assay. nih.gov These tests quantify the radical-scavenging ability of a substance, with a dose-dependent effect often observed. nih.gov
Phenolic compounds are well-known for their antioxidant capacity and ability to act as powerful chain-breaking antioxidants. The evaluation of total phenolic content often correlates with the observed antioxidant activity. nih.gov While direct data for this compound is still emerging, the presence of such functional groups in its broader chemical class suggests a potential for mitigating oxidative stress. medipol.edu.tr
Antiproliferative and Anticancer Activity of this compound
This compound has demonstrated potential as an antiproliferative agent, showing inhibitory effects against various cancer cell lines. vulcanchem.comjst.go.jp This has positioned it as a compound of interest in the development of new anticancer therapies. vulcanchem.com
Inhibition of Specific Cancer Cell Lines
Preliminary research has indicated that this compound exhibits mild to moderate antiproliferative activity against specific human cancer cell lines. vulcanchem.comjst.go.jp These studies are crucial for identifying the types of cancer that may be susceptible to treatment with this compound.
| Cell Line | Cancer Type | Activity | Reference |
| HepG-2 | Liver Cancer | Mild antiproliferative activity | vulcanchem.comjst.go.jp |
| MCF-7 | Breast Cancer | Mild antiproliferative activity | vulcanchem.comjst.go.jp |
The inhibitory effects of this compound on these cell lines suggest that it may interfere with biological pathways essential for cancer cell proliferation. vulcanchem.com While the activity is described as mild, it provides a basis for further investigation and potential structural modifications to enhance its potency and selectivity. vulcanchem.com
Cellular Mechanisms of Growth Inhibition
While specific studies detailing the cellular mechanisms of growth inhibition for this compound are not extensively documented in the available literature, research on related cassane-type diterpenes provides insights into potential pathways. Generally, the antiproliferative activity of this class of compounds is often associated with the induction of apoptosis and cell cycle arrest. For instance, other cassane diterpenes isolated from the Caesalpinia genus have been shown to inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), albeit with mild activity in some cases. nih.gov The investigation of these related compounds suggests that the mechanism may involve interactions with key regulatory proteins in cell division and survival. Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound.
Antiviral Properties of this compound and Related Compounds
Cassane-type diterpenoids, the class of compounds to which this compound belongs, have demonstrated a range of biological activities, including antiviral effects. chemrxiv.org While direct antiviral studies on this compound are limited, the broader family of cassane diterpenes has shown potential against various viruses.
The antiviral mechanism of related compounds often involves interference with the viral replication cycle. For example, studies on other natural products have shown inhibition of key viral enzymes or processes necessary for viral propagation. Quercetin (B1663063), another plant-derived compound, has been observed to inhibit dengue virus replication, suggesting a potential mechanism of action that could be shared by other complex natural products. science.gov The butenolide ring present in this compound and related compounds is a structural feature of interest for potential bioactivity, including antiviral action. chemrxiv.org The specific stages of the viral life cycle that this compound might inhibit, such as attachment, entry, replication, or release, remain to be specifically determined through targeted research.
Antimicrobial Activities: Antibacterial and Antifungal Investigations
This compound and other cassane-type diterpenes isolated from Caesalpinia species have been investigated for their antimicrobial properties. chemrxiv.orgresearchgate.net These studies contribute to the broader understanding of the therapeutic potential of this class of natural products.
Research has shown that cassane diterpenoids can exhibit modest antibacterial activity against a range of pathogens. For instance, compounds isolated from Caesalpinia bonduc, a source of various neocaesalpins, have been tested against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae, as well as the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net While some related compounds showed negligible inhibitory effects, others displayed modest activity. researchgate.netresearchgate.net The spectrum of activity often varies between different cassane diterpenes.
The antifungal potential of this class of compounds has also been explored. Studies on various plant extracts and their isolated constituents have revealed activity against fungal pathogens. actapharmsci.com However, specific data on the antifungal spectrum of this compound is not prominently available in the reviewed literature.
Table 1: Antibacterial Activity of Selected Cassane Diterpenes from Caesalpinia bonduc
| Compound | Test Organism | Activity |
|---|---|---|
| Neocaesalpin H | Staphylococcus aureus | Modest |
| Neocaesalpin H | Streptococcus agalactiae | Modest |
| Neocaesalpin H | Pseudomonas aeruginosa | Modest |
| Cordylane A | Staphylococcus aureus | Modest |
| Cordylane A | Streptococcus agalactiae | Modest |
| Cordylane A | Pseudomonas aeruginosa | Modest |
| Caesalpinin B | Staphylococcus aureus | Modest |
| Caesalpinin B | Streptococcus agalactiae | Modest |
| Caesalpinin B | Pseudomonas aeruginosa | Modest |
| Bonducellpin E | Staphylococcus aureus | Modest |
| Bonducellpin E | Streptococcus agalactiae | Modest |
| Bonducellpin E | Pseudomonas aeruginosa | Modest |
| Caesalpinolide A | Staphylococcus aureus | Modest |
| Caesalpinolide A | Streptococcus agalactiae | Modest |
| Caesalpinolide A | Pseudomonas aeruginosa | Modest |
| 17-methylvouacapane-8(14),-9(11)-diene | Staphylococcus aureus | Modest |
| 17-methylvouacapane-8(14),-9(11)-diene | Streptococcus agalactiae | Modest |
| 17-methylvouacapane-8(14),-9(11)-diene | Pseudomonas aeruginosa | Modest |
Source: Ata, A., et al. (2009). Minor chemical constituents of Caesalpinia bonduc. Natural product communications, 4(3), 1934578X0900400301.
The proposed antimicrobial mechanisms for terpenes, including diterpenes like this compound, often involve the disruption of microbial membranes. mdpi.com The lipophilic nature of these compounds allows them to interact with the lipid bilayer of bacterial and fungal cells, leading to increased permeability and leakage of intracellular contents. mdpi.com For some terpenes, the presence of functional groups like aldehydes and epoxides can enhance this membrane-damaging activity. mdpi.com
Another potential mechanism is the inhibition of specific microbial enzymes. For example, some terpenes have been found to inhibit bacterial surface protein anchoring transpeptidases like sortase. mdpi.com While the precise antimicrobial mechanism of this compound has not been elucidated, it is likely to involve one or more of these general pathways common to terpenoid compounds.
Spectrum of Activity against Pathogens.
Other Pharmacological Effects and Biological Interactions
Beyond its potential antimicrobial and cytotoxic activities, this compound and related cassane diterpenes may possess other pharmacological effects. Compounds from the Caesalpinia genus have been reported to have anti-inflammatory and antioxidant properties. chemrxiv.orgresearchgate.net For instance, some cassane diterpenoids have shown inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a common model for studying inflammation. researchgate.netresearchgate.net
Furthermore, some related compounds have been screened for their ability to inhibit enzymes like glutathione (B108866) S-transferase (GST), although the activity of the tested compounds was weak. researchgate.net The diverse biological activities of cassane-type diterpenes suggest that this compound could interact with various biological targets, and further investigation is warranted to fully understand its pharmacological profile.
Elucidation of Molecular Targets and Ligand-Protein Interactions
The exploration of the specific molecular targets of this compound is a developing area of research. Understanding how this complex diterpenoid interacts with proteins at a molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications. Current investigations have utilized both biochemical assays and computational methods to identify and characterize these interactions.
Receptor Binding Studies and Enzyme Inhibition
Direct receptor binding assays for this compound are not extensively documented in publicly available scientific literature. However, studies on closely related cassane diterpenes from the Caesalpinia genus provide insights into potential enzymatic targets.
One area of investigation has been the effect of these compounds on enzymes involved in cellular detoxification and oxidative stress, such as glutathione S-transferase (GST). A study on the chemical constituents of Caesalpinia bonduc evaluated the GST inhibitory activity of several isolated cassane diterpenoids. grafiati.comresearchgate.net While this compound was not explicitly one of the compounds tested in this particular study, a newly identified diterpene, neocaesalpin P, along with six other known diterpenoids, were screened. grafiati.comresearchgate.net All seven compounds exhibited weak inhibitory activity against glutathione S-transferase, with IC50 values in the range of 200-350 μM. researchgate.net This suggests that cassane diterpenes as a class may interact with GST, although the potency is modest. Given the structural similarity of this compound to these tested compounds, it is plausible that it may also exhibit similar inhibitory effects on GST, though direct experimental verification is required.
Table 1: Enzyme Inhibition Data for Cassane Diterpenoids from Caesalpinia bonduc
| Compound(s) | Target Enzyme | Activity | IC50 Value (µM) | Source(s) |
|---|---|---|---|---|
| Neocaesalpin P and 6 other known diterpenoids | Glutathione S-Transferase (GST) | Weak Inhibition | 200-350 | grafiati.comresearchgate.net |
This table is interactive. Click on the headers to sort the data.
It is important to note that the lack of extensive, specific receptor binding and enzyme inhibition data for this compound highlights a gap in the current research landscape. Future studies employing techniques such as radioligand binding assays, surface plasmon resonance, and a broader range of enzyme inhibition panels will be critical in definitively identifying the molecular targets of this compound.
Computational Approaches for Target Identification, including Molecular Docking and Dynamics Simulations
In the absence of extensive experimental data, computational methods provide a valuable approach for predicting potential molecular targets and understanding the ligand-protein interactions of this compound. These in silico techniques, such as molecular docking and molecular dynamics simulations, can screen large libraries of proteins to identify potential binding partners and model the stability and dynamics of the resulting complexes.
One notable computational study focused on identifying novel inhibitors of the Wolbachia surface protein (WSP) from natural products using a structure-based drug design (SBDD) approach. researchgate.net Wolbachia are endosymbiotic bacteria essential for the survival and reproduction of filarial nematodes, making WSP an attractive target for anti-filarial drug development. nih.gov The study involved homology modeling of the WSP to create a three-dimensional structure for docking simulations. researchgate.netresearchgate.net A review of cassane diterpenoids from Caesalpinia pulcherrima highlighted that this compound, isolated from C. minax and C. magnifoliolata, belongs to a class of compounds investigated in such SBDD studies. researchgate.net While the specific results of docking this compound with WSP, such as binding energy or specific interacting residues, are not detailed in the available literature, its inclusion in the context of this research suggests it is a compound of interest for targeting this bacterial protein. Molecular dynamics simulations are often used as a subsequent step to validate the stability of ligand-protein complexes predicted by docking and to analyze the dynamic nature of their interactions. nih.govnih.gov
Another in silico study on phytochemicals from Caesalpinia bonduc as potential anti-dengue agents utilized molecular docking to screen compounds against dengue virus non-structural protein 5 (NS5) and human IMPDH-II. ijpsdronline.com Although a number of phytochemicals showed good binding affinity, this compound was not highlighted as a lead compound in this particular investigation. ijpsdronline.com
These computational findings, while preliminary, point towards plausible molecular targets for this compound and provide a foundation for future experimental validation. The use of molecular docking and dynamics simulations is a powerful hypothesis-generating tool that can guide further research into the biological activities of this complex natural product.
Structure Activity Relationship Sar Studies for Neocaesalpin O Analogs
Identification of Structural Determinants for Biological Activity
The biological activity of Neocaesalpin O and its analogs is intrinsically linked to specific features of their cassane diterpene skeleton. This framework typically consists of three fused cyclohexane (B81311) rings and a furan (B31954) or butenolide (lactone) ring. researchgate.net
Key structural determinants for the activity of cassane diterpenoids include:
The Furan or Butenolide Ring (D-ring): The nature of the fourth ring is a major determinant of activity. Many cassane diterpenes possess a furan ring, while others feature a butenolide lactone. nih.govresearchgate.net Modifications to this ring system, such as its oxidation state or the presence of substituents, can dramatically alter biological effects. For instance, some analogs with a lactam D-ring (containing nitrogen) instead of the more common lactone (oxygen-containing) ring have shown potent anti-inflammatory effects. researchgate.net
Oxygenation Pattern: The presence, position, and stereochemistry of oxygen-containing functional groups—such as hydroxyls, acetoxy groups, and epoxides—on the cyclohexane rings are critical. ontosight.ai this compound, for example, is a heavily oxidized cassane diterpenoid. researchgate.net The specific arrangement of these polar groups influences the molecule's interaction with cellular targets and its pharmacokinetic properties. ontosight.ai
Substituents on the Skeleton: The type and location of various substituent groups play a significant role. For example, in a study of various cassane diterpenes, the presence of a methyl group at the C-14 position was found to be not universally essential for cytotoxic and anti-inflammatory activities, suggesting other parts of the molecule can compensate for its absence. nih.gov
Initial studies on this compound revealed mild antiproliferative activity against liver (HepG-2) and breast (MCF-7) cancer cell lines, indicating that its structure interacts with biological pathways involved in cell proliferation. vulcanchem.com This activity, while modest, marks it as a lead compound for further optimization. vulcanchem.com
Correlation between Chemical Modifications and Biological Potency/Selectivity
Modifying the structure of this compound and related cassane diterpenes has provided valuable insights into how specific chemical changes affect their biological potency and selectivity. SAR studies on various analogs have highlighted several key correlations.
For example, research on a series of cassane diterpenes against various cancer cell lines and inflammatory pathways has shown that even minor changes can lead to significant shifts in activity. nih.gov In one study, desmethylated analogs (where a methyl group was removed) showed varied anti-inflammatory effects; some retained high activity while another became inactive, underscoring the nuanced role of this functional group. nih.gov
Another study focusing on antifeedant and insecticidal activities of cassane diterpenoids from Caesalpinia pulcherrima demonstrated clear SAR. nih.govacs.org The compound 12-demethyl neocaesalpin F showed significant antifeedant activity, suggesting that the absence of a methyl group at the C-12 position enhances potency in this specific assay. nih.govacs.org
The table below summarizes findings from various studies on cassane diterpene analogs, illustrating the correlation between structural modifications and biological activity.
| Compound/Analog | Structural Modification | Biological Activity | Potency (IC₅₀) |
| Caesalpin A | Tricyclic cassane diterpenoid | Anticancer (HepG-2, MCF-7) | 4.7 µM, 2.1 µM |
| Norcaesalpinin E | Norcassane diterpene | Antimalarial | 0.090 µM |
| 12-demethyl neocaesalpin F | Demethylation at C-12 | Antifeedant (P. xylostella) | 3.05 µg/cm² (EC₅₀) |
| Cassane Lactam Analogs (4-6) | Lactone ring replaced by Lactam ring | Anti-inflammatory (NO inhibition) | 8.2-11.2 µM |
| Pterolobirin G | Cassane diterpenoid | Anticancer (HT29) | ~3 µg/mL |
Data compiled from multiple sources. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net
These examples demonstrate that modifications such as demethylation, changes in the D-ring from a lactone to a lactam, and alterations in substituent groups can fine-tune the biological potency and selectivity of cassane diterpenoids.
Role of Stereochemistry in Modulating Pharmacological Effects
Stereochemistry—the three-dimensional arrangement of atoms and functional groups within a molecule—is a critical factor in the pharmacological effects of cassane diterpenes like this compound. The specific spatial orientation of substituents on the rigid tricyclic core dictates how the molecule fits into the binding site of a biological target, such as an enzyme or receptor.
The absolute stereochemistry of the cassane diterpene series has been a subject of detailed investigation, often requiring advanced analytical techniques like X-ray crystallography to confirm the precise 3D structure. nih.gov These studies are essential because different stereoisomers (molecules with the same chemical formula but different spatial arrangements) can exhibit dramatically different biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. ijpsdronline.com For complex natural products like this compound, QSAR can be a powerful tool to guide the synthesis of new derivatives with improved potency and selectivity, saving time and resources.
While specific QSAR models exclusively for this compound derivatives are not widely published, broader in-silico studies have been conducted on the larger family of cassane diterpenoids. ijpsdronline.comacs.org These studies aim to identify key molecular descriptors that correlate with biological activities like anti-inflammatory or immunomodulatory effects. acs.org
A typical QSAR study involves:
Data Collection: Assembling a dataset of cassane diterpene analogs with their experimentally measured biological activities (e.g., IC₅₀ values). ijpsdronline.com
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). ijpsdronline.comnih.gov
Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with biological activity. nih.gov
Validation: Testing the model's predictive power using internal and external validation sets. nih.gov
For example, a QSAR study on a different class of natural product derivatives found that polarity, expressed by the dipole moment, was the most important molecular property determining their inhibitory activity. nih.gov Similar in-silico analyses on cassane diterpenoids have explored their pharmacokinetic and toxicity profiles, helping to screen and prioritize compounds for further development. ijpsdronline.com Such computational approaches could identify the key physicochemical properties of this compound that are essential for its activity, guiding future synthetic efforts to create more effective analogs.
Advanced Methodologies and Future Directions in Neocaesalpin O Research
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid assessment of thousands of chemical compounds against biological targets. While specific HTS studies focused exclusively on Neocaesalpin O are not extensively detailed in currently available literature, the broader application of this technique to natural product libraries is well-established and provides a framework for future research.
Virtual or in-silico screening, a computational counterpart to HTS, has been widely used to predict the interaction of phytochemicals with various biological targets. pjmhsonline.com For instance, large libraries of natural products have been virtually screened against targets like the B-cell lymphoma-2 (Bcl-2) protein family, which is crucial in apoptosis, to identify potential anticancer agents. pjmhsonline.com Similar computational approaches have been used to screen tens of thousands of natural compounds against targets for diseases like onchocerciasis. researchgate.net These methodologies could be powerfully applied to this compound to explore a vast range of potential biological activities in a time- and cost-effective manner before moving to wet lab experiments. pjmhsonline.com The integration of HTS with deep learning-based virtual screening is an emerging strategy that has shown a significantly improved hit rate for identifying novel antibacterial compounds from massive chemical libraries. biorxiv.org
Metabolomics and Proteomics in Understanding this compound’s Bioactivity
Metabolomics and proteomics are powerful "omics" technologies that provide a comprehensive snapshot of the metabolites and proteins within a biological system, respectively. creative-proteomics.commdpi.com These approaches are instrumental in elucidating the mechanism of action of bioactive compounds by revealing how they alter cellular processes at a molecular level. creative-proteomics.commdpi.com
Integrated proteomic and metabolomic analysis allows researchers to connect changes in protein expression with corresponding shifts in metabolic pathways, offering a more complete picture of a compound's biological impact. creative-proteomics.com For example, this integrated approach has been used to identify key proteins, metabolites, and metabolic pathways perturbed by other natural compounds, providing a systematic way to understand their regulatory mechanisms. creative-proteomics.com By applying these techniques to this compound, researchers could:
Identify specific protein targets that this compound interacts with.
Map the metabolic pathways that are most significantly affected by the compound.
Discover potential biomarkers to track the physiological response to this compound.
These analyses move beyond simple activity assays to explain the "how" and "why" of a compound's effects, which is crucial for its development as a therapeutic agent. mdpi.comrevespcardiol.org
Development of Advanced Delivery Systems for this compound
A significant challenge for many natural product-based therapies is their delivery within the body, which can be hindered by poor solubility, low bioavailability, or instability. Advanced drug delivery systems are being developed to overcome these hurdles. nih.gov While specific systems for this compound are not yet prominent in the literature, established platforms for other phytochemicals like quercetin (B1663063) offer a clear path forward. acs.org
These systems are designed to enhance the therapeutic efficacy of compounds by improving their delivery to the target site. nih.gov
Potential Advanced Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Nanoparticles | Polymeric, lipidic, or inorganic particles at the nanoscale used to encapsulate drugs. nih.gov | Improved solubility, sustained release, targeted delivery to specific tissues, and protection from degradation. nih.govresearchgate.net |
| Liposomes | Vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic compounds. nih.gov | Enhanced bioavailability and reduced systemic toxicity. |
| Cyclodextrin (B1172386) Complexes | Inclusion complexes where the drug molecule is held within the cavity of a cyclodextrin molecule. nih.gov | Increased aqueous solubility and stability. nih.gov |
| Films and Dressings | For localized conditions, incorporating the compound into films or wound dressings can provide direct application. nih.gov | High local concentration at the site of action with minimal systemic exposure. nih.gov |
The development of such systems would be a critical step in translating the preclinical potential of this compound into a viable therapeutic option.
Prospects for this compound as a Preclinical Therapeutic Lead Compound
This compound belongs to the cassane diterpenoid class of compounds, which are known for a wide range of biological activities. biosynth.comijpbs.com Several compounds from the Caesalpinia genus have been identified as promising lead molecules in preclinical studies. ijpsdronline.com this compound itself has been isolated and identified in studies alongside other diterpenes that have shown antiproliferative activity against cancer cell lines, although the specific activity of this compound was not always detailed in these initial reports. nih.govjst.go.jp
Research on related cassane diterpenoids provides strong indirect support for its potential. For example, other neocaesalpins have demonstrated anti-inflammatory and α-glucosidase inhibitory activities. researchgate.net Furthermore, cassane diterpenoids from Caesalpinia pulcherrima have shown antifeedant and insecticidal activities, highlighting the diverse biological effects of this chemical class. acs.org The evaluation of this compound in various in vitro and in vivo models is a logical next step to establish its efficacy and potential as a preclinical candidate for specific diseases. biosynth.com
Reported Preclinical Activity of Related Cassane Diterpenoids
| Compound/Extract | Source | Preclinical Model/Assay | Observed Activity |
|---|---|---|---|
| New Neocaesalpins (S, T, U, V) | Caesalpinia minax | HepG-2 (Liver Cancer), MCF-7 (Breast Cancer) | Mild antiproliferative activity nih.gov |
| Caesalpulcherrins & related diterpenoids | Caesalpinia pulcherrima | RAW 264.7 macrophages | Moderate anti-inflammatory activity researchgate.net |
| Pulcherrimin C, 12-demethyl neocaesalpin F | Caesalpinia pulcherrima | Plutella xylostella (Insect) | Significant antifeedant activity acs.org |
Unexplored Biological Activities and Mechanistic Complexities
Despite the foundational research, many aspects of this compound's biological activity and mechanism of action remain to be explored. The structural complexity of cassane diterpenes, including this compound, suggests they may interact with multiple biological targets, leading to a complex pharmacological profile. mdpi.comrsc.org
Future research should focus on:
Broadening the Scope of Activity Testing: Systematically screening this compound against a wider array of biological targets, including those related to viral diseases, metabolic disorders, and neurodegenerative conditions. ijpsdronline.com
Elucidating Mechanisms of Action: Moving beyond identifying that a compound is active to understanding how it works. This involves identifying direct molecular targets and downstream signaling pathways using techniques like proteomics and metabolomics. creative-proteomics.com
Investigating Structure-Activity Relationships (SAR): Synthesizing or isolating derivatives of this compound to understand which parts of the molecule are essential for its biological effects. nih.gov This knowledge is crucial for optimizing the compound to enhance potency and reduce potential off-target effects.
Exploring Synergistic Effects: Investigating whether this compound acts more effectively in combination with other natural compounds or conventional drugs, a concept prominent in traditional medicine. ethnobotanyjournal.org
The journey from a natural product to a clinical drug is long, but advanced methodologies provide the tools to systematically explore the therapeutic potential of promising compounds like this compound.
Q & A
Q. What advanced computational models predict this compound’s interactions with non-canonical biological targets (e.g., allosteric sites)?
- Methodological Answer: Employ molecular dynamics simulations (e.g., GROMACS) to explore conformational flexibility. Use machine learning (e.g., DeepChem) to train models on known ligand-receptor datasets. Validate predictions via SPR or cryo-EM .
Guidelines for Addressing Contradictions & Data Synthesis
- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro assays + animal models + clinical data) .
- Meta-Analysis : Aggregate published data on this compound’s bioactivity using PRISMA frameworks, accounting for heterogeneity via random-effects models .
- Ethical Reproducibility : Share raw data (e.g., via Zenodo) and publish detailed protocols to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
